molecular formula C11H17N3O3 B6630578 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

Cat. No.: B6630578
M. Wt: 239.27 g/mol
InChI Key: UKJIWNPNSFKMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Properties

IUPAC Name

2-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-5-9(11(16)17)12-10(15)8-6-14(3)13-7(8)2/h6,9H,4-5H2,1-3H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJIWNPNSFKMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the pentanoic acid moiety. One common method is the cyclization of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and environmentally friendly solvents to improve yield and reduce waste. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce pyrazolines .

Scientific Research Applications

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylpyrazole-4-carboxylic acid
  • 2-Amino-3-methylpyrazole
  • 4-Methyl-1,3-diphenylpyrazole

Uniqueness

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid is unique due to its specific combination of a pyrazole ring with a pentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.